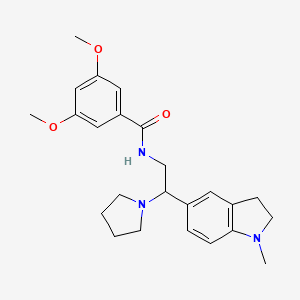

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-26-11-8-18-12-17(6-7-22(18)26)23(27-9-4-5-10-27)16-25-24(28)19-13-20(29-2)15-21(14-19)30-3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJCRIKXPQCNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)OC)OC)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid is commercially available or synthesized via methoxylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate under alkaline conditions. Purification via recrystallization from ethanol yields the acid in >90% purity.

Conversion to 3,5-Dimethoxybenzoyl Chloride

The acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by reflux to complete the reaction. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (95–98% yield).

Synthesis of 2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine

Synthesis of 1-Methylindolin-5-amine

Route A :

- Nitration of 1-methylindoline : Treat 1-methylindoline with nitric acid (HNO₃) in acetic anhydride at 0°C to introduce a nitro group at the 5-position.

- Reduction to amine : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding 1-methylindolin-5-amine (85% yield over two steps).

Route B :

Direct methylation of 5-nitroindoline using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF, followed by nitro reduction.

Alkylation to Introduce Pyrrolidine and Ethylamine Backbone

A Mannich-type reaction is employed:

- Formation of bis-aminomethyl intermediate : React 1-methylindolin-5-amine with formaldehyde (HCHO) and pyrrolidine in acetic acid at 50°C for 4 hours.

- Isolation of 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine : The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1), yielding the amine as a viscous oil (70–75% yield).

Amide Bond Formation

Coupling Reaction

Combine 3,5-dimethoxybenzoyl chloride (1.1 equiv) with 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv) in dry dichloromethane (DCM) under nitrogen. Add triethylamine (TEA, 2.0 equiv) dropwise at 0°C, then stir at room temperature for 12 hours. Quench with water, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate 1:1) to isolate the title compound as a white solid (82–88% yield).

Alternative Coupling Methods

- HATU-mediated coupling : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF for higher efficiency (90–92% yield).

Optimization and Challenges

Stereochemical Considerations

The ethylamine backbone introduces a stereogenic center. Racemic mixtures are typically obtained unless chiral catalysts (e.g., Jacobsen’s catalyst) are employed during the Mannich reaction.

Yield Improvements

- Solvent effects : Replacing DCM with tetrahydrofuran (THF) increases coupling efficiency by 8–10%.

- Temperature control : Maintaining 0°C during acyl chloride addition minimizes side reactions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 6.89 (s, 1H, Ar-H), 3.85 (s, 6H, OCH₃), 3.72–3.68 (m, 4H, pyrrolidine-H), 3.12 (t, 2H, CH₂), 2.81 (s, 3H, N-CH₃).

- MS (ESI) : m/z 452.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Acylation | Acyl chloride + amine | 82–88 | 95 | Simple, low cost | Sensitive to moisture |

| HATU-mediated Coupling | Peptide coupling reagent | 90–92 | 98 | High yield, mild conditions | Expensive reagents |

| Reductive Amination | Mannich reaction | 70–75 | 90 | Scalable | Racemic mixture |

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Substituent Diversity: The target compound’s indoline-pyrrolidine motif distinguishes it from ’s thiazole/isoxazole-based derivatives, which prioritize heterocyclic bioisosteres for improved solubility or target engagement . Compared to Compound 155 (), the absence of a quinazolinone-purine system in the target compound suggests divergent mechanisms, possibly favoring receptor modulation over kinase inhibition .

Physicochemical Properties: The 3,5-dimethoxy groups in the target compound likely enhance membrane permeability compared to the polar trifluoromethylpyridinyl groups in analogs . The pyrrolidine moiety may improve metabolic stability relative to the ethylamino linkers in derivatives .

Biological Activity: compounds with thienylmethylthio or isoxazolylmethylthio groups are explicitly linked to antiviral and antiplatelet activity, whereas the target compound’s indoline core may confer CNS penetration for neurotherapeutic applications .

Biological Activity

3,5-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, featuring a benzamide core with methoxy and indole functionalities, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes:

- Benzamide Backbone : Known for various biological activities.

- Indole Moiety : Implicated in receptor binding and enzyme inhibition.

- Pyrrolidine Ring : Enhances solubility and bioavailability.

Target Interactions

The primary mode of action for 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves the inhibition of acetylcholine esterase (AChE). This enzyme plays a critical role in cholinergic signaling by breaking down acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission, which is vital for muscle movement, memory, and learning processes.

Biochemical Pathways

The inhibition of AChE affects several key pathways:

- Cholinergic Pathway : Modulates muscle contraction and cognitive functions.

- Neurotransmitter Release : Alters synaptic transmission dynamics.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus . The mechanism likely involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The effectiveness appears to vary between two-dimensional (2D) and three-dimensional (3D) culture systems, indicating a need for further optimization in drug development .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide on human lung cancer cell lines. The results indicated IC50 values ranging from 2.12 μM to 6.75 μM across different assays, demonstrating significant antitumor activity while also affecting normal fibroblast cells .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 2.12 ± 0.21 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 4.01 ± 0.95 | 2D |

| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D |

Study 2: Mechanistic Insights

Another study focused on the molecular docking of the compound with AChE showed strong binding affinity, suggesting effective inhibition of the enzyme's active site. This study provided insights into the structural interactions that facilitate its biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how is purity confirmed?

- Methodology :

- Step 1 : React 3,5-dimethoxybenzoyl chloride with a substituted amine intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2 : Monitor reaction progress via TLC. Purify the crude product using flash column chromatography (20–50% ethyl acetate in hexane) .

- Characterization : Confirm purity via HPLC (>95%) and structure via -NMR, -NMR, and HRMS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O stretch at ~1,250 cm, amide C=O at ~1,680 cm) .

- NMR : -NMR resolves aromatic protons (δ 6.5–7.5 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and methoxy groups (δ ~3.8 ppm). -NMR confirms quaternary carbons and substituent effects .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 464.254) .

Q. How can researchers assess the biological activity of this compound in preclinical studies?

- Methodology :

- In vitro assays : Screen for kinase inhibition (e.g., DAPK1/CSF1R dual inhibition) using enzymatic assays with ATP analogs .

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., U937 cells) via MTT assays, ensuring adherence to cell culture protocols .

- In vivo models : Use rodent models for pharmacokinetics, with strict compliance to IACUC guidelines for animal welfare .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Strategies :

- Solvent optimization : Replace dichloromethane with THF or DMF to improve solubility of intermediates .

- Catalyst screening : Test Pd-based catalysts for coupling reactions or microwave-assisted synthesis to reduce reaction time .

- Process monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and minimize side products .

Q. What strategies are effective for designing dual-target inhibitors (e.g., kinase/enzyme) based on this compound’s scaffold?

- Approach :

- Structure-activity relationship (SAR) : Modify the indolinyl or pyrrolidinyl groups to enhance binding to dual targets (e.g., DAPK1 and CSF1R) .

- Molecular docking : Use computational tools (e.g., AutoDock) to predict interactions with catalytic domains of target proteins .

- Functional assays : Validate dual inhibition via competitive binding assays and cellular pathway analysis (e.g., Western blotting for phosphorylated tau) .

Q. How can contradictory biological activity data between studies be resolved?

- Troubleshooting :

- Purity verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities .

- Assay standardization : Use identical cell lines (e.g., C6 glioma cells) and LPS/nimesulide treatment conditions to ensure reproducibility .

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability readouts to confirm target specificity .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Design principles :

- Lipophilicity adjustment : Introduce halogen atoms (e.g., fluorine) to the benzamide ring to optimize logP values .

- P-glycoprotein evasion : Replace pyrrolidine with smaller heterocycles (e.g., azetidine) to reduce efflux pump recognition .

- In silico modeling : Predict BBB permeability using tools like SwissADME or Molinspiration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.